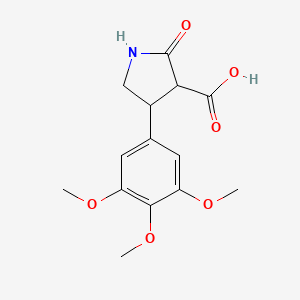

2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-19-9-4-7(5-10(20-2)12(9)21-3)8-6-15-13(16)11(8)14(17)18/h4-5,8,11H,6H2,1-3H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBQRZSWQQWJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CNC(=O)C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative notable for its unique structural features, including a pyrrolidine ring with a carboxylic acid group and a ketone at the 2-position. The presence of a 3,4,5-trimethoxyphenyl substituent at the 4-position significantly influences its chemical properties and biological activities, making it an interesting compound in medicinal chemistry.

The compound is characterized by its molecular formula and has been synthesized through various methods. Its structure enhances lipophilicity and potentially improves bioavailability compared to similar compounds, contributing to its distinct pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidines, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this derivative have shown potent activity against A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using an MTT assay where a concentration of 100 µM was employed over a 24-hour exposure period. The findings indicated that structural modifications significantly influenced the anticancer activity, with certain derivatives demonstrating reduced viability of cancer cells while sparing non-cancerous cells .

Antimicrobial Activity

The compound also showcases promising antimicrobial properties against multidrug-resistant pathogens. In vitro screening revealed effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Methoxy Substituents : The presence of three methoxy groups on the phenyl ring enhances the lipophilicity and possibly the binding affinity to biological targets.

- Pyrrolidine Ring : This moiety contributes to the overall stability and reactivity of the compound.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and stereochemistry, influencing physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the key considerations for designing an efficient synthesis route for 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : A robust synthesis requires strategic selection of starting materials and reaction conditions. For pyrrolidine derivatives, cyclization reactions using precursors like substituted aldehydes and amines are common. For example, in analogous syntheses (e.g., 3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid), hydrogenation with 10% Pd/C in ethyl acetate/methanol (2:1) under 4 bar H₂ followed by acid-mediated deprotection yielded high-purity products . Solvent polarity and catalyst loading should be optimized to avoid side reactions. Statistical experimental design (e.g., factorial designs) can minimize trial-and-error approaches .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm the pyrrolidine ring, carboxylic acid, and trimethoxyphenyl group. Peaks near δ 2.5–3.5 ppm (pyrrolidine protons) and δ 3.8–4.0 ppm (methoxy groups) are critical .

- IR : Look for C=O stretches (~1700 cm) and O-H (carboxylic acid, ~2500–3000 cm) .

- HPLC/MS : Confirm molecular weight (e.g., ESI-MS for [M+H]) and purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize target-agnostic screens:

- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Note: Structural analogs with chlorophenyl groups showed activity in the μM range .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab can predict solubility, permeability (e.g., LogP), and cytochrome P450 interactions. The trimethoxyphenyl group may enhance lipophilicity but reduce aqueous solubility .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., tubulin for anticancer activity). Focus on hydrogen bonding with the carboxylic acid and π-stacking of the trimethoxyphenyl moiety .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyrrolidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets from analogs (e.g., substituent effects on phenyl rings). For example, electron-withdrawing groups (Cl, F) on the phenyl ring enhance cytotoxicity, while methoxy groups may reduce it .

- Free-Wilson Analysis : Decompose activity contributions of individual substituents. The 3,4,5-trimethoxy group may sterically hinder target binding despite its electron-donating nature .

Q. How can reaction mechanisms for its synthesis be validated experimentally and theoretically?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS. For cyclization steps, pseudo-first-order kinetics can confirm rate-limiting steps .

- DFT Calculations : Gaussian or ORCA software can model transition states (e.g., ring-closing steps). Compare activation energies for alternative pathways (e.g., 5- vs. 6-membered ring formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.